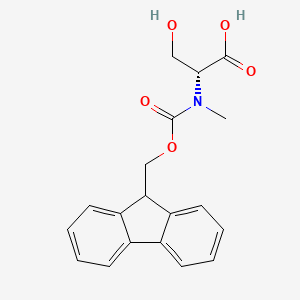

N-Fmoc-N-methyl-D-serine

CAS No.:

Cat. No.: VC13736875

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19NO5 |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m1/s1 |

| Standard InChI Key | ZVWHTEOKMWNXGP-QGZVFWFLSA-N |

| Isomeric SMILES | CN([C@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-Fmoc-N-methyl-D-serine is defined by the IUPAC name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid. Its structure integrates three functional moieties:

-

An Fmoc group (9-fluorenylmethyloxycarbonyl) at the amino terminus, providing UV-sensitive protection.

-

An N-methyl group substituting the α-amino hydrogen, reducing hydrogen bonding and altering conformational flexibility.

-

A D-serine backbone with a hydroxyl side chain and carboxylic acid terminus .

The compound’s stereochemistry is confirmed by its isomeric SMILES notation:

CN([C@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₅ |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 2260800-16-4 |

| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |

| Chiral Center | C-2 (R-configuration) |

Synthesis and Manufacturing

Reaction Mechanism

The synthesis involves sequential modifications to D-serine:

-

N-Methylation: Introduction of a methyl group to the α-amino group via reductive alkylation or direct alkylation with methyl iodide.

-

Fmoc Protection: Reaction with Fmoc chloride (C₁₅H₁₁ClO₂) in the presence of a base (e.g., triethylamine or sodium carbonate) in dichloromethane (DCM) or dimethylformamide (DMF).

Optimization Considerations

-

Solvent Choice: DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.

-

Temperature: Reactions are typically conducted at 0–25°C to minimize racemization.

-

Purification: Reverse-phase HPLC or silica gel chromatography isolates the product, with yields averaging 70–85% .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-N-methyl-D-serine is indispensable in Fmoc-based SPPS due to:

-

Orthogonal Protection: The Fmoc group is removed under mild basic conditions (20% piperidine in DMF), preserving acid-labile side chains.

-

N-Methylation: Reduces aggregation during chain elongation and enhances metabolic stability in therapeutic peptides .

Table 2: Comparative Advantages Over Non-Methylated Analogues

| Parameter | N-Fmoc-N-methyl-D-serine | N-Fmoc-D-serine |

|---|---|---|

| Conformational Rigidity | High (restricted φ/ψ angles) | Moderate |

| Proteolytic Stability | Resistant to serine proteases | Susceptible |

| Solubility in DMF | >50 mg/mL | ~30 mg/mL |

Case Study: Lacosamide Analogues

N-Fmoc-N-methyl-D-serine derivatives are precursors to lacosamide, an antiepileptic drug. Analytical methods using pre-column derivatization with Fmoc-Cl enable trace-level quantification (LOD: 0.28 ppm, LOQ: 0.7 ppm) via RP-HPLC, ensuring drug purity .

Analytical and Pharmacological Insights

Chromatographic Analysis

Reverse-phase HPLC methods with C18 columns (150 × 4.6 mm, 3.5 μm) resolve N-Fmoc-N-methyl-D-serine at ~6.2 min using acetonitrile/water gradients. UV detection at 265 nm exploits the Fmoc group’s absorbance .

Biological Relevance

While N-Fmoc-N-methyl-D-serine itself lacks direct pharmacological activity, its structural motif informs neuroscience research:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume